4-(diethylsulfamoyl)-N-(furan-2-ylmethyl)-N-(4-methylphenyl)benzamide
Overview
Description
4-(diethylsulfamoyl)-N-(furan-2-ylmethyl)-N-(4-methylphenyl)benzamide is a complex organic compound that features a benzamide core substituted with diethylsulfamoyl, furan-2-ylmethyl, and 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-(furan-2-ylmethyl)-N-(4-methylphenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the diethylsulfamoyl group through sulfonation reactions. The furan-2-ylmethyl and 4-methylphenyl groups can be introduced via Friedel-Crafts alkylation and acylation reactions, respectively. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-(furan-2-ylmethyl)-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The diethylsulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the benzamide core can produce amines .
Scientific Research Applications
4-(diethylsulfamoyl)-N-(furan-2-ylmethyl)-N-(4-methylphenyl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-(furan-2-ylmethyl)-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The diethylsulfamoyl group can form hydrogen bonds with active sites of enzymes, while the furan and benzamide moieties can engage in π-π interactions with aromatic residues. These interactions can inhibit the activity of target enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(diethylsulfamoyl)-N-(furan-2-ylmethyl)-N-(4-chlorophenyl)benzamide
- 4-(diethylsulfamoyl)-N-(furan-2-ylmethyl)-N-(4-methoxyphenyl)benzamide
- 4-(diethylsulfamoyl)-N-(furan-2-ylmethyl)-N-(4-nitrophenyl)benzamide
Uniqueness
Compared to similar compounds, 4-(diethylsulfamoyl)-N-(furan-2-ylmethyl)-N-(4-methylphenyl)benzamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(furan-2-ylmethyl)-N-(4-methylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-4-24(5-2)30(27,28)22-14-10-19(11-15-22)23(26)25(17-21-7-6-16-29-21)20-12-8-18(3)9-13-20/h6-16H,4-5,17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCPNIPGUMVJLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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